

Spectroscopic Profile of 2-Methylquinoline-4-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Methylquinoline-4-carboxamide**

Cat. No.: **B101038**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **2-Methylquinoline-4-carboxamide**, a quinoline derivative of interest in medicinal chemistry and drug discovery. This document outlines the key spectroscopic data, detailed experimental protocols for its characterization, and a visual representation of a common synthetic workflow.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from various spectroscopic techniques used to characterize **2-Methylquinoline-4-carboxamide** and its close derivatives.

Table 1: ^1H NMR Spectroscopic Data

Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Solvent
H-5	8.35	d	8.4	DMSO-d ₆
H-2' (quinoline ring)	8.21	s	-	DMSO-d ₆
H-6, H-7, H-8	7.85-7.95	m	-	DMSO-d ₆
Phenyl-H	7.55-7.62	m	-	DMSO-d ₆
Phenyl-H	7.35-7.42	m	-	DMSO-d ₆
CH ₃	2.72	s	-	DMSO-d ₆

Note: Data is for the closely related 2-methyl-N-phenylquinoline-4-carboxamide and serves as a representative example.[1]

Table 2: ¹³C NMR Spectroscopic Data

Carbon Assignment	Chemical Shift (δ, ppm)	Solvent
C=O	166.4	DMSO-d ₆
C-4	154.2	DMSO-d ₆
C-2	148.9	DMSO-d ₆
Aromatic Carbons	125.3-137.5	DMSO-d ₆
CH ₃	21.5	DMSO-d ₆

Note: Data is for the closely related 2-methyl-N-phenylquinoline-4-carboxamide and serves as a representative example.[1]

Table 3: IR Spectroscopic Data

Functional Group	Vibrational Frequency (cm ⁻¹)
N-H Stretching	~3437
C=O Stretching	~1680-1726
Aromatic C=C Stretching	~1635
C-N Stretching	~1101

Note: These are characteristic ranges for quinoline carboxamide derivatives.[\[2\]](#)[\[3\]](#)

Table 4: Mass Spectrometry Data

Technique	Ion	m/z	Relative Abundance (%)
Electron Ionization (EI)	[M] ⁺	186	-
High-Resolution Mass Spectrometry (HRMS)	[M+H] ⁺ (for C ₁₈ H ₁₅ N ₂ O)	Calculated: 275.1184, Found: 275.1189	-

Note: The molecular ion for the parent **2-Methylquinoline-4-carboxamide** is expected at m/z 186. The HRMS data is for the N-phenyl derivative.[\[1\]](#)[\[4\]](#) Electron ionization mass spectra of 2-substituted quinoline-4-carboxamides have been reported, providing insights into their fragmentation patterns.[\[4\]](#)[\[5\]](#)

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of **2-Methylquinoline-4-carboxamide** are provided below.

Synthesis of 2-Methylquinoline-4-carboxylic acid

A common method for the synthesis of the precursor, 2-methylquinoline-4-carboxylic acid, is the Doeblner reaction.

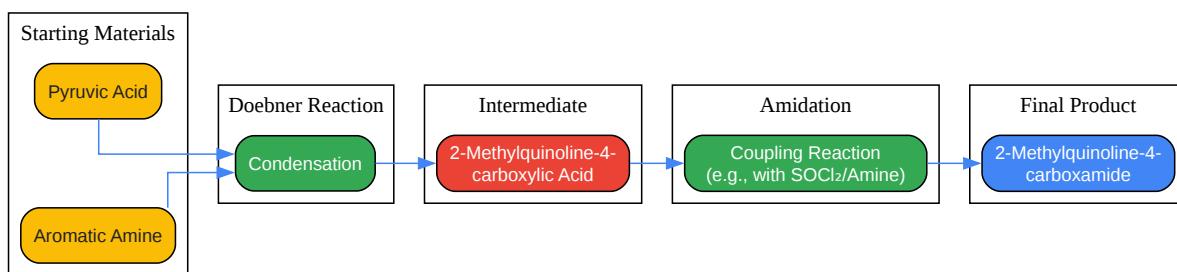
- Reagents: Substituted aromatic amine, pyruvic acid, ethanol.

- Procedure: A solution of the aromatic amine and pyruvic acid in ethanol is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated, typically by filtration, and may be purified by recrystallization.

Synthesis of 2-Methylquinoline-4-carboxamide

The amidation of the corresponding carboxylic acid is a standard procedure to obtain the final carboxamide.[\[1\]](#)[\[6\]](#)

- Reagents: 2-Methylquinoline-4-carboxylic acid, thionyl chloride (SOCl_2) or oxalyl chloride, desired amine, a suitable solvent (e.g., THF, CH_2Cl_2), and a few drops of DMF.
- Procedure:
 - To a solution of 2-methylquinoline-4-carboxylic acid in the chosen solvent at 0 °C, a few drops of DMF are added, followed by the dropwise addition of oxalyl chloride or thionyl chloride.
 - The reaction mixture is stirred at this temperature and then allowed to warm to room temperature to form the acid chloride intermediate.
 - The corresponding amine is then added to the reaction mixture.
 - The reaction is stirred until completion, as monitored by TLC.
 - The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.


Spectroscopic Analysis

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[\[6\]](#)[\[7\]](#) Samples are dissolved in a suitable deuterated solvent, such as DMSO-d_6 or CDCl_3 . Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- IR Spectroscopy: Infrared spectra are commonly obtained using an FT-IR spectrometer with KBr pellets or as a thin film.[\[2\]](#)[\[8\]](#)

- Mass Spectrometry: Low-resolution mass spectra can be recorded on a gas chromatograph/mass spectrometer system using electron ionization (EI) at 70 eV.[4] High-resolution mass spectra (HRMS) are often obtained using electrospray ionization (ESI).[6]
- UV-Vis Spectroscopy: UV-Vis absorption spectra can be recorded on a double beam UV-Vis spectrophotometer using quartz cells.[3][9] These spectra are useful for studying the electronic properties and stability of the compound in solution.[9]

Visualized Workflow

The following diagram illustrates a typical synthetic workflow for the preparation of **2-Methylquinoline-4-carboxamide** derivatives.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-Methylquinoline-4-carboxamide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-methyl-N-phenylquinoline-4-carboxamide (332177-68-1) for sale [vulcanchem.com]

- 2. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Secure Verification [cherry.chem.bg.ac.rs]
- 4. chempap.org [chempap.org]
- 5. researchgate.net [researchgate.net]
- 6. Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Vanadium(IV) Complexes with Methyl-Substituted 8-Hydroxyquinolines: Catalytic Potential in the Oxidation of Hydrocarbons and Alcohols with Peroxides and Biological Activity | MDPI [mdpi.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Methylquinoline-4-carboxamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b101038#spectroscopic-analysis-of-2-methylquinoline-4-carboxamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com